molecular formula C17H22O6 B14431018 1,2-Benzenedicarboxylic acid, 2-ethyl-5-methoxy-5-oxopentyl methyl ester CAS No. 76644-64-9

1,2-Benzenedicarboxylic acid, 2-ethyl-5-methoxy-5-oxopentyl methyl ester

Cat. No.: B14431018
CAS No.: 76644-64-9
M. Wt: 322.4 g/mol
InChI Key: MZELRJGMBAWTEW-UHFFFAOYSA-N
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Description

1,2-Benzenedicarboxylic acid, 2-ethyl-5-methoxy-5-oxopentyl methyl ester is a chemical compound with a complex structure. It belongs to the class of phthalates, which are esters of phthalic acid. These compounds are widely used in various industrial applications due to their plasticizing properties.

Preparation Methods

The synthesis of 1,2-Benzenedicarboxylic acid, 2-ethyl-5-methoxy-5-oxopentyl methyl ester typically involves esterification reactions. One common method is the reaction of 1,2-Benzenedicarboxylic acid with 2-ethyl-5-methoxy-5-oxopentanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1,2-Benzenedicarboxylic acid, 2-ethyl-5-methoxy-5-oxopentyl methyl ester undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to produce 1,2-Benzenedicarboxylic acid and 2-ethyl-5-methoxy-5-oxopentanol.

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Benzenedicarboxylic acid, 2-ethyl-5-methoxy-5-oxopentyl methyl ester has several scientific research applications:

    Chemistry: It is used as a plasticizer in the production of flexible plastics and polymers.

    Biology: The compound is studied for its potential effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Research is ongoing to explore its potential therapeutic applications and toxicological effects.

    Industry: It is widely used in the manufacture of consumer products such as toys, packaging materials, and medical devices.

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarboxylic acid, 2-ethyl-5-methoxy-5-oxopentyl methyl ester involves its interaction with cellular components. It can bind to and activate or inhibit various molecular targets, including enzymes and receptors. The pathways involved may include disruption of hormone signaling and interference with metabolic processes.

Comparison with Similar Compounds

1,2-Benzenedicarboxylic acid, 2-ethyl-5-methoxy-5-oxopentyl methyl ester can be compared with other phthalates such as:

  • 1,2-Benzenedicarboxylic acid, ethyl methyl ester
  • 1,2-Benzenedicarboxylic acid, 2-ethoxy-2-oxoethyl methyl ester
  • 1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester

These compounds share similar chemical structures and properties but differ in their specific ester groups, which can influence their physical and chemical behavior. The uniqueness of this compound lies in its specific ester group, which imparts distinct properties and applications.

Properties

CAS No.

76644-64-9

Molecular Formula

C17H22O6

Molecular Weight

322.4 g/mol

IUPAC Name

2-O-(2-ethyl-5-methoxy-5-oxopentyl) 1-O-methyl benzene-1,2-dicarboxylate

InChI

InChI=1S/C17H22O6/c1-4-12(9-10-15(18)21-2)11-23-17(20)14-8-6-5-7-13(14)16(19)22-3/h5-8,12H,4,9-11H2,1-3H3

InChI Key

MZELRJGMBAWTEW-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(=O)OC)COC(=O)C1=CC=CC=C1C(=O)OC

Origin of Product

United States

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